molecular formula C13H18ClNO3S B10962079 4-[(3-Chloro-2-methylphenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(3-Chloro-2-methylphenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B10962079
M. Wt: 303.81 g/mol
InChI Key: ILEVTDPZKVRDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfone group attached to a 3-chloro-2-methylphenyl ring and a 2,6-dimethylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone typically involves the reaction of 3-chloro-2-methylphenyl sulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form sulfides or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones with higher oxidation states.

    Reduction: Sulfides or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. The chloro and morpholino groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylphenyl sulfone
  • 2,6-Dimethylmorpholino sulfone
  • 3-Chloro-2-methylphenyl isocyanate

Uniqueness

3-Chloro-2-methylphenyl (2,6-dimethylmorpholino) sulfone is unique due to the combination of the sulfone, chloro, and morpholino groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

4-(3-chloro-2-methylphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C13H18ClNO3S/c1-9-7-15(8-10(2)18-9)19(16,17)13-6-4-5-12(14)11(13)3/h4-6,9-10H,7-8H2,1-3H3

InChI Key

ILEVTDPZKVRDBH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=CC=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.